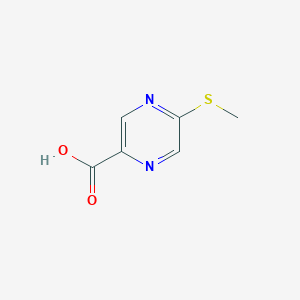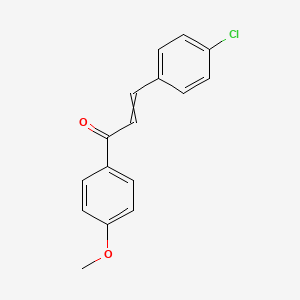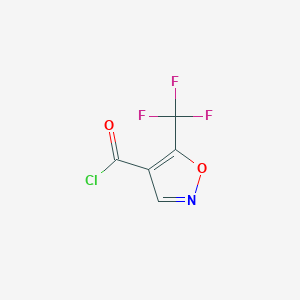
ethyl 2-bromononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
ethyl 2-bromononanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Aplicaciones Científicas De Investigación
ethyl 2-bromononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .
Comparación Con Compuestos Similares
ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:
Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.
Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .
Propiedades
Número CAS |
7425-60-7 |
|---|---|
Fórmula molecular |
C11H21BrO2 |
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester](/img/structure/B8784971.png)

![5-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B8784985.png)







![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8785036.png)



